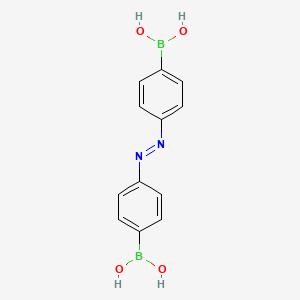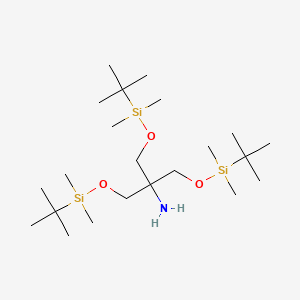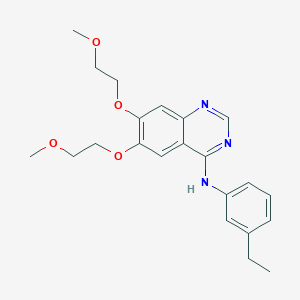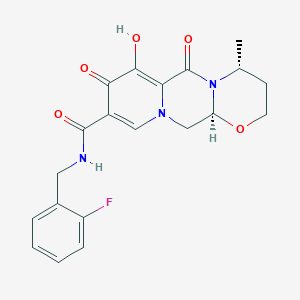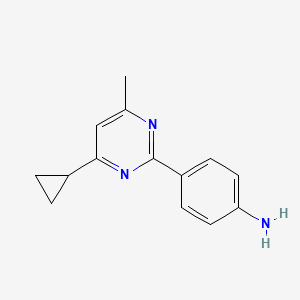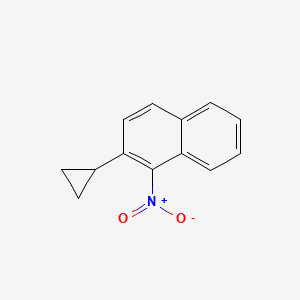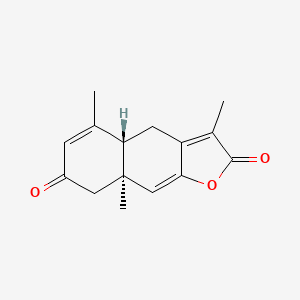
Chlorantholide A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Chlorantholide A synthesis primarily involves the derivatization of porphyrins, which are central to the structure of chlorophylls. Chlorophyll derivatives are synthesized through methods including hydrogenation, cycloaddition, annulation, and various "breaking and mending" approaches, generating a diverse array of compounds with over 50 distinct pyrroline motifs. This process has led to the creation of over 1000 chlorin or chlorin-like compounds, showcasing the versatility and potential of synthetic chlorins as surrogates for natural chlorophylls (Taniguchi & Lindsey, 2017).
Molecular Structure Analysis
The molecular structure of chlorophyll derivatives, including chlorantholide A, is characterized by a chlorin core, which is a dihydroporphyrin macrocycle containing one pyrroline ring and three pyrrole rings. This structure is fundamental to understanding the absorption spectra and functional properties of these compounds, with over 250 absorption spectra provided for representative structures to help elucidate the structure-spectrum relationship critical for their applications in diverse fields.
Chemical Reactions and Properties
Chlorantholide A and related chlorophyll derivatives engage in a variety of chemical reactions, thanks to their complex molecular structure. The synthesis and properties of these compounds involve intricate processes such as site-selective aliphatic C-H chlorination and enantioselective dihalogenation, offering insights into the chemical versatility and reactivity of chlorophyll-based compounds. These reactions not only contribute to the synthesis of complex natural products but also underline the compounds' potential in organic synthesis and biomedical applications (Quinn et al., 2016).
Physical Properties Analysis
The physical properties of chlorantholide A and similar compounds can be predicted and analyzed through molecular structure, with techniques such as the UPPER scheme allowing for the calculation of physical properties strictly from molecular structure. This approach provides valuable insights into the physical characteristics of chlorobenzenes and, by extension, chlorophyll derivatives, facilitating their application in various scientific and technological fields (Yalkowsky et al., 1994).
Chemical Properties Analysis
The chemical properties of chlorophyll derivatives like chlorantholide A are deeply influenced by their molecular structure, which dictates their reactivity, polarity, and interaction with other molecules. Research on chloromercurate compounds, for instance, has provided insights into the electronic properties, reactivity, and thermodynamic properties of these molecules, showcasing the complex interplay between molecular structure and chemical behavior (Harchani et al., 2019).
科学的研究の応用
Isolation and Structural Elucidation : Chlorantholide A, along with other chlorantholides (B-F), were isolated from Chloranthus elatior. Their structures were elucidated using extensive spectroscopic analysis, and their absolute configurations were studied by the CD exciton chirality method. This research contributes to the understanding of the chemical composition of Chloranthus elatior and provides foundational knowledge for further exploration of these compounds' potential applications (Wang et al., 2012).
Chemical Constituents and Inhibitory Effects : Another study isolated various compounds, including a new sesquiterpene chlorantholide G and other diterpenes, from the aerial parts of Chloranthus elatior. The study investigated their anti-human dihydroorotate dehydrogenase (anti-hDHODH) activity. This research is significant in exploring the potential therapeutic applications of these compounds (Yang et al., 2021).
特性
IUPAC Name |
(4aS,8aS)-3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f][1]benzofuran-2,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,7,12H,5-6H2,1-3H3/t12-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOSGGWMYYACF-SWLSCSKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)OC3=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorantholide A | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


